5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Description
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine (CAS: 13316-08-0) is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrimidine scaffold. Its molecular formula is C₆H₄ClN₃S, with a chlorine substituent at position 5 and a methyl group at position 2 of the thiazole ring . This compound’s structural resemblance to purine derivatives, such as adenine and guanine, enables interactions with biological targets like kinases and receptors, making it a key scaffold in medicinal chemistry . It has been investigated for antiproliferative, antiviral, and enzyme-inhibitory activities, particularly in oncology and infectious disease research .
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-4-2-8-6(7)10-5(4)11-3/h2H,1H3 |
InChI Key |
DBHSVSXJEKFVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(N=C2S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with chloroacetyl chloride, followed by cyclization with formamide under acidic conditions . The reaction conditions often require temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or DMF at temperatures between 50°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-d]pyrimidines, which can exhibit enhanced biological activity depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines. It also shows promise as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and dyes due to its stable heterocyclic structure.
Mechanism of Action
The mechanism by which 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell cycle and survival.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 5-chloro and 2-methyl groups in the target compound confer moderate antiproliferative activity, while bulkier substituents (e.g., aryl ureas in 3l and 3m ) enhance potency against angiogenesis .
- Hydrophilic Groups : Piperidine and sulfonamide substituents (e.g., 14a ) improve HIV-1 reverse transcriptase (RT) inhibition and drug resistance profiles by enhancing hydrogen bonding with the enzyme .
Comparison with Thiazolo[4,5-d]pyrimidine Isomers
Thiazolo[4,5-d]pyrimidines differ in the fusion position of the thiazole and pyrimidine rings. For example:
- 5-Chloro-7-methyl-thiazolo[4,5-d]pyrimidine () exhibits antibacterial activity due to alkylation at the sulfur atom .
- Thiazolo[4,5-d]pyrimidine derivatives () show superior HIV-1 RT inhibition compared to furopyrimidines but are less potent than thiazolo[5,4-d] analogs like 14a .
Structural Impact : The [5,4-d] fusion pattern provides better steric accessibility for substituents, enhancing interactions with hydrophobic enzyme pockets compared to [4,5-d] isomers .
Comparison with Heterocyclic Analogs
Oxazolo[5,4-d]pyrimidines
Replacing the thiazole sulfur with oxygen (e.g., oxazolo[5,4-d]pyrimidines in ) shifts applications from anticancer to plant growth regulation. These compounds mimic auxin hormones, stimulating root and shoot development in plants at 10⁻⁸ M concentrations .
Triazolo[1,5-c]pyrimidines
Triazolo[1,5-c]pyrimidines (e.g., 5-chloro-2-phenyl-triazolo[1,5-c]pyrimidine , ) lack the thiazole ring but retain pyrimidine-based bioactivity. Their smaller heterocyclic core limits kinase inhibition but allows for selective binding to purinergic receptors .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs) : Chlorine at position 5 enhances electrophilicity, improving binding to kinases like VEGFR-2 .
- Hydrophobic Substituents : Aryl groups (e.g., 4-chlorophenyl in 3l ) increase lipophilicity, enhancing membrane permeability and target engagement .
- Hydrogen-Bond Donors: Sulfonamides and ureas (e.g., 14a, 3l) improve potency against enzymes like HIV-1 RT by forming critical hydrogen bonds .
Biological Activity
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by research findings and data tables.
Chemical Structure and Synthesis
5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine features a thiazole ring fused with a pyrimidine structure. The presence of chlorine and methyl substituents at specific positions enhances its chemical reactivity and biological activity. The molecular formula is CHClNS.
The synthesis typically involves multi-step reactions starting from 4-amino-5-bromo-2-chloro-6-methylpyrimidine, which reacts with isothiocyanates in the presence of bases to yield various derivatives. This synthetic versatility allows for the exploration of compounds with enhanced biological properties.
Anti-inflammatory Properties
Research indicates that 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies have demonstrated its effectiveness in reducing pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests reveal that it exhibits broad-spectrum activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity against strains like Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | <40 | Strongly active |
| Escherichia coli | <50 | Moderately active |
| Candida albicans | <207 | Active |
Anticancer Potential
In cancer research, derivatives of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine have shown promising cytotoxic effects against various human cancer cell lines. Studies indicate that certain derivatives possess tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .
The biological activities of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine are attributed to its ability to interact with multiple biological targets:
- Cyclooxygenase Inhibition : Reduces inflammation by blocking COX enzymes.
- Receptor Antagonism : Acts as a ligand for adenosine receptors, which may influence mood disorders such as depression and anxiety.
- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis or function.
Case Studies
Several studies have highlighted the efficacy of this compound in different therapeutic contexts:
- Anti-inflammatory Study : A study demonstrated that a derivative of 5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine significantly reduced inflammation markers in animal models of arthritis.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior efficacy against resistant strains of bacteria.
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization reactions. For example, describes a method using 4-amino-5-bromo-2-chloro-6-methylpyrimidine, carbon disulfide, and KOH in dry DMF. The reaction proceeds at 70–80°C for 30 minutes, yielding 80% after crystallization from ethanol. Key optimizations include solvent choice (DMF enhances reactivity), temperature control to avoid decomposition, and neutralization with acetic acid for precipitation . Alternative routes in involve single-step syntheses of related thiazolopyrimidines using chloro intermediates and alkyl halides under reflux in acetonitrile .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Structural confirmation relies on:
- 1H NMR : Peaks at δ 2.52 (CH3) and 3.85 (NH, exchangeable with D2O) .
- IR spectroscopy : C=S stretching at 1233 cm⁻¹ .
- Mass spectrometry : m/z 217 (M⁺ for ³⁵Cl) and 219 (M⁺ for ³⁷Cl) .
- Elemental analysis : Matches calculated values for C, H, N, and S . also highlights NMR and IR for similar pyrimidine derivatives .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
The chloromethyl group at position 2 is highly reactive toward nucleophiles (e.g., amines, thiols). notes that substitution reactions with amines yield derivatives like 2-(aminomethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine, useful for functionalization . demonstrates nucleophilic displacement of methoxy groups in analogous thiadiazolopyrimidines under mild conditions (e.g., ethanolic ammonia at room temperature) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Derivatives with modifications at positions 2 (chloromethyl) and 5 (chloro) show varied bioactivity. reports that substituting the thiazolo ring with aryl groups enhances anticancer activity, as seen in thiazolo[3,2-a]pyrido[4,3-d]pyrimidinones . highlights that triazolopyridine derivatives with chlorine and amine groups exhibit pharmacological potential, suggesting that electronic effects (Cl as an electron-withdrawing group) improve binding to biological targets .
Q. How should researchers address contradictions in reported synthetic yields or reaction pathways?
Discrepancies may arise from solvent purity, reagent ratios, or temperature control. For example, achieves 80% yield using KOH in DMF, while reports lower yields for similar reactions in acetonitrile. Systematic optimization (e.g., testing polar aprotic solvents like DMF vs. acetonitrile) and monitoring via TLC (as in ) can resolve inconsistencies .
Q. What computational methods predict the compound’s interaction with biological targets?
Q. How do degradation pathways under acidic or basic conditions affect stability?
shows that heating thiadiazolopyrimidines with HCl leads to pyrimidine ring cleavage, producing methyl 5-amino-1,2,3-thiadiazole-4-carboxylate. Stability studies should include pH-controlled degradation assays (e.g., HPLC monitoring) to identify labile positions .
Q. What solvent systems optimize regioselectivity in derivatization reactions?
Alcoholic solvents (e.g., ethanol, methanol) are preferred for mild conditions. reports excellent yields (85–90%) for hydrazine reactions in ethanol at 78°C, minimizing side products . For alkylation, uses acetonitrile under reflux to ensure complete substitution .
Q. How can purification challenges (e.g., low solubility) be addressed?
Crystallization from ethanol or methanol (as in ) improves purity. For polar derivatives, column chromatography with gradients of ethyl acetate/hexane (6:4) is effective . recommends silica gel chromatography for trifluoromethyl-substituted analogs .
Q. What strategies control regioselectivity in electrophilic aromatic substitution?
Directing groups (e.g., chloro at position 5) guide electrophiles to specific positions. demonstrates that the methoxy group in 7-methoxy-thiadiazolopyrimidine is readily displaced by amines, indicating meta-directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
